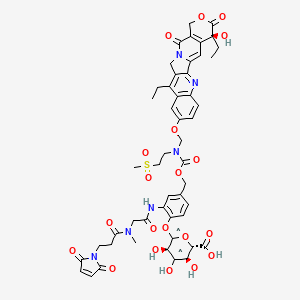

![molecular formula C8H7N3O2S B2542759 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 958785-70-1](/img/structure/B2542759.png)

4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2S and its molecular weight is 209.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Derivatives

The compound is a key intermediate in synthesizing various pyrimidin-6-yl amino acids and diamino pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, exhibiting fungicidal properties. Optimal synthesis routes involve reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate, leading to novel compounds with potential agricultural applications (Tumkevicius, Urbonas, & Vainilavicius, 2013).

Antimicrobial Activity

Derivatives of 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid have shown notable antimicrobial activities. For instance, a series of novel derivatives synthesized from this compound displayed enhanced activity against strains like Proteus vulgaris and Pseudomonas aeruginosa, highlighting its potential in developing new antimicrobial agents (Kolisnyk et al., 2015).

Peptidomimetics Building Block

This compound also finds application as a building block in peptidomimetics, serving as an N-terminal surrogate in amino acid and peptide analogues. Its incorporation into ATPC-amino acids and ATPC-peptides underscores its utility in designing novel bioactive molecules and therapeutic agents (Bissyris et al., 2005).

Dual Inhibitor of TS and DHFR

A classical analogue synthesized from this compound was found to be the most potent dual inhibitor of human thymidylate synthase and dihydrofolate reductase known to date. This discovery paves the way for the development of new anticancer drugs with the capability to target both enzymes simultaneously, offering a new avenue in cancer treatment strategies (Gangjee et al., 2008).

Antioxidant Activity

Compounds derived from this compound have demonstrated significant antioxidant activity, with certain derivatives showing substantial radical scavenging capabilities. This suggests potential applications in developing treatments or supplements to combat oxidative stress-related diseases (Kotaiah et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid are human and mouse cell lines, specifically MFC-7 and MDA-MB-231 breast cancer cell lines . The compound has shown significant anti-proliferative activity against these cell lines .

Mode of Action

This compound: interacts with its targets by inhibiting their proliferation . The compound’s mode of action is primarily based on its structural optimization . The derivatives of this compound were prepared by cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium .

Biochemical Pathways

The exact biochemical pathways affected by This compound It’s clear that the compound affects the proliferation pathways of the targeted cell lines .

Pharmacokinetics

The ADME properties and bioavailability of This compound The compound’s physicochemical parameters were determined, indicating that it has been studied for its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of This compound ’s action include significant anti-proliferative activity against the MFC-7 and MDA-MB-231 breast cancer cell lines . The compound showed the best antiproliferative effect in respect to the MCF-7 cell line .

Action Environment

The environmental factors influencing the action, efficacy, and stability of This compound The compound was tested in vitro, indicating that its action can be influenced by the conditions of the laboratory environment .

Future Directions

The future directions of the research on “4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid” could involve further studies on its synthesis, mechanism of action, and potential applications . The compound’s potential as a potent Mnk inhibitor suggests that it could have significant implications in the field of oncogenesis .

Biochemical Analysis

Cellular Effects

Related thienopyrimidines have been shown to have antiproliferative properties, suggesting that they may influence cell function and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Properties

IUPAC Name |

4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-3-4-6(9)10-2-11-7(4)14-5(3)8(12)13/h2H,1H3,(H,12,13)(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCXTNUAVDXQLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958785-70-1 |

Source

|

| Record name | 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2542681.png)

![4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid](/img/structure/B2542687.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2542694.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2542696.png)

![1-(4-chlorobenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2542699.png)